1-methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S2/c1-22(18,19)16-5-2-9(3-6-16)12(17)15-13-14-10-4-7-20-8-11(10)21-13/h9H,2-8H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGZXHBQSNEVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)COCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrano[4,3-d]Thiazol-2-Amine Core
The pyrano[4,3-d]thiazole moiety is constructed via cyclocondensation reactions between thiazolidinone precursors and activated nitriles. A representative method involves refluxing 2-hydrazinothiazol-4(5H)-one (22 ) with arylidenemalononitriles (23 ) in ethanol containing piperidine as a base catalyst. The reaction proceeds through Michael addition followed by intramolecular cyclization, yielding 5-amino-6-cyano-7H-pyrano[2,3-d]thiazoles (24–27 ) in 75–92% yields. For the target compound’s 4H,6H,7H-pyrano[4,3-d]thiazol-2-amine, malononitrile derivatives substituted with alkyl or aryl groups are employed to ensure proper ring saturation.
Key Reaction Conditions
Preparation of Piperidine-4-Carboxamide Intermediate
The piperidine-4-carboxamide segment is synthesized from piperidine-4-carboxylic acid through sequential functionalization. First, the carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which is then reacted with ammonia to yield piperidine-4-carboxamide. Alternatively, coupling agents such as HATU or EDCl facilitate direct amidation under mild conditions.
Optimized Protocol
- Activation : Piperidine-4-carboxylic acid (1 eq) is treated with SOCl₂ (2 eq) in anhydrous dichloromethane (DCM) at 0°C for 1 hour.
- Amidation : The acid chloride is quenched with aqueous ammonia (2 eq) at room temperature, stirred for 4 hours, and extracted into DCM.
- Purification : Column chromatography (SiO₂, 10% methanol/DCM) affords piperidine-4-carboxamide in 85% yield.
Coupling of Pyrano-Thiazol-2-Amine with Piperidine-4-Carboxamide
The carboxamide linkage is established via nucleophilic acyl substitution. Piperidine-4-carboxamide’s carbonyl group is activated using phosphorus oxychloride (POCl₃) to form the reactive imidazolide intermediate, which subsequently reacts with pyrano-thiazol-2-amine.
Representative Procedure
- Piperidine-4-carboxamide (1 eq) is stirred with POCl₃ (3 eq) in dry acetonitrile at 60°C for 2 hours.
- Pyrano-thiazol-2-amine (1.2 eq) and triethylamine (2 eq) are added, and the mixture is refluxed for 12 hours.
- The product is isolated via precipitation in ice-water and recrystallized from ethanol, yielding N-{4H,6H,7H-pyrano[4,3-d]thiazol-2-yl}piperidine-4-carboxamide (72% yield).
Methanesulfonylation of the Piperidine Nitrogen
The final step introduces the methanesulfonyl group using methanesulfonyl chloride (MsCl) under basic conditions. The piperidine nitrogen undergoes sulfonylation in anhydrous dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base.
Stepwise Mechanism
- Deprotonation : DIPEA (2 eq) deprotonates the piperidine nitrogen, enhancing nucleophilicity.
- Sulfonylation : MsCl (1.5 eq) is added dropwise at 0°C, and the reaction proceeds at room temperature for 4 hours.
- Workup : The crude product is washed with 1 M HCl, saturated NaHCO₃, and brine before purification via flash chromatography (SiO₂, 30% ethyl acetate/hexane).
Reaction Metrics
- Yield : 89%
- Purity : >98% (HPLC)
Analytical Validation and Characterization
Synthetic intermediates and the final compound are characterized using:
- ¹H/¹³C NMR : Confirms regiochemistry and functional group integrity.
- HRMS : Validates molecular formula (e.g., C₁₅H₂₀N₃O₄S₂ for the final product).
- X-ray Crystallography : Resolves the pyrano-thiazole’s fused ring system.
Comparative Data Table
| Step | Starting Material | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Thiazol-4-one | Pyrano-thiazol-2-amine | 85 | 95 |
| 2 | Piperidine-4-carboxylic acid | Piperidine-4-carboxamide | 90 | 97 |
| 3 | Carboxamide + Amine | Coupled intermediate | 72 | 93 |
| 4 | Intermediate + MsCl | Final compound | 89 | 98 |
Challenges and Optimization Strategies
- Cyclization Efficiency : Electron-withdrawing groups on malononitriles enhance cyclization rates in pyrano-thiazole synthesis.
- Sulfonylation Selectivity : Excess MsCl leads to di-sulfonylation; stoichiometric control is critical.
- Coupling Yield : Pre-activating the carboxamide with POCl₃ improves electrophilicity, reducing reaction time.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
1-methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Pyrano-Thiazole vs. Simpler Heterocycles
The pyrano-thiazole system in the target compound distinguishes it from analogs with monocyclic thiazole or oxazole rings. For example:
- N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)propanamide () retains the pyrano-thiazole core but replaces the methanesulfonyl-piperidine with a propanamide group, reducing molecular complexity and polar surface area.
Table 1: Core Scaffold Comparison
Sulfonyl Group Modifications
The methanesulfonyl group in the target compound contrasts with aryl-sulfonyl derivatives in pain-targeting multitask inhibitors ():
- N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide (4–9) substitutes methanesulfonyl with a 3-fluorophenylsulfonyl group, increasing hydrophobicity and steric bulk.
- 1-((4-Chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide () introduces a halogenated aryl sulfonyl group, which may enhance target binding but reduce metabolic stability .
Table 2: Sulfonyl Group Impact
Piperidine Substituent Effects
The piperidine-4-carboxamide motif is conserved across several analogs, but substituents on the piperidine nitrogen vary significantly:
- 1-Methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide () replaces the pyrano-thiazole with a pyrazine-cyclohexyl group, introducing a basic nitrogen and rigidifying the structure .
Biological Activity
1-Methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be described structurally by the following components:
- Pyranothiazole moiety : A fused ring system contributing to its pharmacological properties.
- Piperidine ring : Imparts structural stability and may influence the interaction with biological targets.
- Methanesulfonyl group : Enhances solubility and may play a role in biological activity.
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances activity against tumor cells.
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | Jurkat (T-cell) | 1.61 ± 1.92 | |
| Compound 2 | HT-29 (Colon) | 1.98 ± 1.22 |
Anticonvulsant Activity
Thiazole-containing compounds have also been evaluated for anticonvulsant activity. A study demonstrated that certain derivatives provided significant protection against seizures in animal models, suggesting potential for treating epilepsy.
Antimicrobial Properties
Compounds structurally related to this compound have displayed antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar thiazole compounds have been shown to inhibit key enzymes involved in cancer metabolism.
- Interaction with DNA : Some derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell survival.
Case Studies
A notable case study involving a thiazole derivative demonstrated significant antitumor efficacy in a preclinical model of breast cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor reduction and minimal toxicity to normal tissues.
Q & A
Basic: What synthetic strategies are employed to synthesize 1-methanesulfonyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}piperidine-4-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrano-thiazol core via cyclization reactions (e.g., Hantzsch thiazole synthesis) using thiourea derivatives and α,β-unsaturated carbonyl compounds.
- Step 2: Introduction of the piperidine-4-carboxamide group via amide coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid.
- Step 3: Methanesulfonylation of the piperidine nitrogen using methanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM).
Key reaction monitoring involves thin-layer chromatography (TLC) and intermediate characterization via NMR .
Basic: How is the purity and structural integrity of this compound confirmed in academic research?
Methodological Answer:
Analytical workflows include:
- HPLC-MS: To assess purity (>95% by area under the curve) and confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion detection) .
- Multinuclear NMR: and NMR spectra verify functional groups (e.g., sulfonyl proton absence at δ 3.0–3.5 ppm; pyrano-thiazol aromatic signals at δ 6.5–8.5 ppm) .
- Elemental Analysis: Validates stoichiometric ratios of C, H, N, and S (±0.4% theoretical) .
Advanced: How can researchers resolve contradictory bioactivity data across different assay models?
Methodological Answer:
- Dose-Response Repetition: Conduct triplicate assays with varying concentrations (e.g., 0.1–100 μM) to identify nonlinear effects.
- Assay Standardization: Use positive controls (e.g., known kinase inhibitors for enzymatic assays) to normalize inter-lab variability.
- Mechanistic Profiling: Employ orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition) to differentiate artifacts from true activity .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding poses with ATP-binding pockets (e.g., kinase targets). Validate with free energy calculations (MM/GBSA).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å).
- QSAR Modeling: Use topological descriptors (e.g., logP, polar surface area) to correlate structural features with activity trends .
Advanced: How is structure-activity relationship (SAR) analysis conducted for this compound?
Methodological Answer:
- Scaffold Modification: Synthesize analogs with variations in the pyrano-thiazol ring (e.g., substituents at position 3) or piperidine sulfonamide group.
- Biological Screening: Test analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) to identify critical pharmacophores.
- Data Clustering: Use PCA or heatmaps to group compounds by activity profiles, highlighting substituents driving potency/selectivity .
Basic: What challenges arise during purification of this compound, and how are they addressed?
Methodological Answer:
- Challenge 1: Low solubility in polar solvents due to the hydrophobic pyrano-thiazol moiety.
Solution: Use DMSO/THF mixtures for recrystallization or reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) . - Challenge 2: Epimerization during amide bond formation.
Solution: Optimize coupling conditions (e.g., low temperature, DMF as solvent) and monitor by chiral HPLC .
Advanced: How does stereochemistry at the piperidine ring influence bioactivity?
Methodological Answer:
- Enantiomer Separation: Use chiral columns (e.g., Chiralpak IA) with hexane/ethanol eluents to isolate R and S configurations.
- Biological Evaluation: Compare IC50 values of enantiomers in target assays (e.g., >10-fold differences indicate stereospecific binding).
- Structural Analysis: Overlay enantiomer docking poses to identify steric clashes or hydrogen-bonding disparities in active sites .
Advanced: What strategies validate the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- Metabolite ID: Use high-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- CYP Inhibition Screening: Assess CYP3A4/2D6 inhibition to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
